molecular formula C8H21I2NS B13756996 (3-(Dimethylsulfonio)propyl)trimethylammonium diiodide CAS No. 22064-65-9

(3-(Dimethylsulfonio)propyl)trimethylammonium diiodide

Cat. No.: B13756996
CAS No.: 22064-65-9
M. Wt: 417.14 g/mol
InChI Key: BLDHAVHUOLXUTA-UHFFFAOYSA-L
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Description

(3-(Dimethylsulfonio)propyl)trimethylammonium diiodide is a quaternary sulfonium-ammonium bifunctional compound featuring both a dimethylsulfonio group ($ \text{(CH}3\text{)}2\text{S}^+ $) and a trimethylammonium group ($ \text{(CH}3\text{)}3\text{N}^+ $) linked via a propyl chain, with two iodide counterions. While direct references to this specific compound are absent in the provided evidence, its structural analogs—quaternary ammonium and sulfonium salts—highlight key properties and applications. Such compounds are typically cationic surfactants, nucleic acid intercalators, or biochemical reagents due to their charge and solubility in polar solvents .

Properties

CAS No.

22064-65-9

Molecular Formula

C8H21I2NS

Molecular Weight

417.14 g/mol

IUPAC Name

3-dimethylsulfoniopropyl(trimethyl)azanium;diiodide

InChI

InChI=1S/C8H21NS.2HI/c1-9(2,3)7-6-8-10(4)5;;/h6-8H2,1-5H3;2*1H/q+2;;/p-2

InChI Key

BLDHAVHUOLXUTA-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCC[S+](C)C.[I-].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylsulfonio)propyl)trimethylammonium diiodide typically involves the reaction of trimethylamine with 3-chloropropyl dimethyl sulfonium iodide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(CH3\text{(CH}_3(CH3​

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Cationic Groups Counterion Key Applications Molecular Weight (g/mol)
Target Compound Sulfonium + Ammonium Diiodide Surfactants, Biochemical Reagents ~450 (estimated)
Propidium Iodide Diethylmethylammonium Diiodide DNA Staining, Cytotoxicity Assays 668.39
Polyfluorene-Ammonium Diiodide Trimethylammonium (Polymer) Diiodide Optoelectronics, Drug Delivery >10,000
MTSPT Trimethylammonium Bromide Protein Modification 356.29

Table 2. Toxicity Data

Compound LD$_{50}$ (IV, Mouse) Key Risks
Propidium Iodide 3050 µg/kg Cytotoxicity, Membrane Disruption
Fluorad FC 135 Not reported Environmental persistence

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